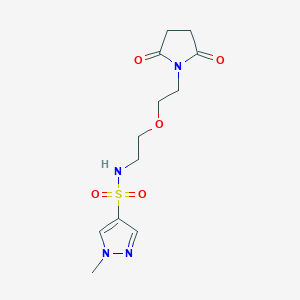
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O5S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₄O₄S
- Molecular Weight : 318.37 g/mol
Structural Features
The structure features a pyrazole ring, a sulfonamide group, and a dioxopyrrolidine moiety, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Some derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
- Antitumor Properties : Research has indicated that pyrazole derivatives may inhibit tumor growth through various pathways, including the modulation of kinase activities .
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Activity :
- Antitumor Activity :
Summary of Biological Activities
Comparative Analysis of Pyrazole Derivatives
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that compounds with sulfonamide moieties exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of pathogens, including bacteria and fungi.
Case Study : A study evaluated a series of N-sulfonamide derivatives for their antimicrobial activity against various strains. The findings suggested that certain derivatives exhibited potent activity, surpassing standard antibiotics in effectiveness against specific bacterial strains .
Anticancer Properties
The compound's structure suggests potential anticancer properties due to the presence of the pyrazole ring and sulfonamide group. These components are often involved in the inhibition of cancer cell proliferation.
Case Study : A synthetic derivative incorporating a similar structure was tested against human liver cancer cell lines (HepG2). The results indicated that several synthesized compounds showed significant cytotoxicity, with selectivity indices greater than standard chemotherapeutic agents .
Enzyme Inhibition
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Research Findings : A recent study synthesized novel sulfonamide derivatives that were evaluated as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are crucial for folate metabolism in bacteria, and their inhibition could lead to new antimicrobial therapies .
Data Tables
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-15-9-10(8-13-15)22(19,20)14-4-6-21-7-5-16-11(17)2-3-12(16)18/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBTWQBKLRNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













